1,5-Dimethyl-3,4-dinitropyrazole
Description
Significance of Nitrated Pyrazoles in Modern Chemistry
The introduction of one or more nitro groups (–NO₂) onto the pyrazole (B372694) core gives rise to nitrated pyrazoles, a class of compounds that has garnered significant attention, particularly in the field of energetic materials. researchgate.netacs.org These compounds are noted for their high density, positive heats of formation, and considerable thermal stability, which are critical characteristics for explosives, propellants, and pyrotechnics. researchgate.netlookchem.comresearchgate.net The presence of the nitrogen-rich pyrazole ring combined with the oxygen-rich nitro groups can lead to a more favorable oxygen balance, enhancing detonation performance. researchgate.netnih.gov
Researchers have developed numerous nitrated pyrazole-based energetic compounds designed to meet the demand for materials with high power yet low sensitivity to accidental detonation from stimuli like impact or friction. researchgate.netacs.org Compounds such as 3,4-dinitropyrazole (3,4-DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) have been studied as potential replacements for traditional explosives like TNT. nih.gov The synthetic chemistry of nitropyrazoles is an active area of research, focusing on developing cost-effective, efficient, and environmentally benign nitration processes. researchgate.netresearchgate.net
Overview of Dinitropyrazole Derivatives as a Class of Heterocyclic Compounds
Dinitropyrazole derivatives are a significant subclass of nitrated pyrazoles, characterized by the presence of two nitro groups on the pyrazole ring. mdpi.com The position of the nitro groups leads to various isomers, such as 3,4-dinitropyrazole, 3,5-dinitropyrazole, and 1,3-dinitropyrazole, each with distinct physicochemical properties. guidechem.com These compounds are often synthesized by the nitration of a mononitropyrazole precursor. researchgate.netimemg.org For example, 3,4-DNP can be produced via the mixed-acid nitration of 3-nitropyrazole. imemg.org
Many dinitropyrazole derivatives are investigated as melt-castable explosives, which require a low melting point and good thermal stability. bohrium.comresearchgate.net For instance, 3,4-DNP has a melting point of 85-87°C and has been considered a promising alternative to TNT. researchgate.netchemsrc.com The thermal decomposition behavior of dinitropyrazoles is a key area of study, with research indicating that decomposition pathways can include intramolecular oxidation, hydrogen transfer, or the rupture of C-NO₂ or N-N bonds, depending on the specific structure. ssau.rumdpi.com The derivatization of the pyrazole nitrogen (e.g., through methylation or allylation) or other ring positions can be used to fine-tune the energetic properties and sensitivities of these materials. researchgate.net
Detailed Findings on 1,5-Dimethyl-3,4-dinitropyrazole
While the broader class of dinitropyrazoles is well-documented, detailed research findings and extensive experimental data for the specific isomer This compound are not widely available in peer-reviewed scientific literature. Chemical databases confirm its identity and provide basic molecular information.
A synthesis route is suggested through the nitration of 1,5-dimethyl-4-nitro-1H-pyrazole, though detailed experimental procedures and characterization data from primary research sources are not publicly reported. lookchem.com
Table 1: Physicochemical Properties of this compound This interactive table provides the fundamental properties of the compound based on available database information.
| Property | Value | Source |
| CAS Number | 76368-86-0 | chemnet.com |
| Molecular Formula | C₅H₆N₄O₄ | chemnet.com |
| Molecular Weight | 186.127 g/mol | guidechem.com |
| Canonical SMILES | CC1=C(C(=NN1C)N+[O-])N+[O-] | lookchem.com |
| Heavy Atom Count | 13 | lookchem.com |
| Hydrogen Bond Acceptor Count | 5 | lookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Rotatable Bond Count | 0 | lookchem.com |
To provide context, the following table presents experimental data for the closely related and well-studied energetic compound, 3,4-Dinitropyrazole (3,4-DNP). These values illustrate the typical characteristics of this class of materials.
Table 2: Research Findings for a Related Compound: 3,4-Dinitropyrazole (3,4-DNP) This interactive table summarizes key experimental data for 3,4-DNP.
| Property | Value | Source |
| Melting Point | 71 °C | guidechem.com |
| Decomposition Temperature | 285 °C | guidechem.com |
| Density | 1.79 g/cm³ | guidechem.com |
| Detonation Velocity (Experimental) | 7633 m/s | chemsrc.com |
| Impact Sensitivity (BAM) | 8.5 J | guidechem.com |
| Friction Sensitivity (BAM) | 240 N | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyl-3,4-dinitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c1-3-4(8(10)11)5(9(12)13)6-7(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCCXVZQEQAIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396295 | |
| Record name | 1,5-dimethyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76368-86-0 | |
| Record name | 1,5-dimethyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 1,5 Dimethyl 3,4 Dinitropyrazole
Electrophilic Substitution Patterns in Nitrated Pyrazoles
Nitropyrazoles, as a class of nitrogen heterocyclic compounds, exhibit distinct reactivity towards electrophiles, which is heavily influenced by the inherent electronic distribution of the pyrazole (B372694) ring and the presence of electron-withdrawing nitro groups. nih.gov These compounds are generally characterized by their stability, resistance to oxidation, and the ability to undergo electrophilic substitution reactions like nitration and halogenation. mdpi.com
The pyrazole ring is an aromatic system with two nitrogen atoms, making it susceptible to electrophilic attack. Molecular-orbital calculations and experimental results indicate that for the neutral pyrazole molecule, electrophilic substitution occurs preferentially at the C4 position. cdnsciencepub.comrrbdavc.org This regioselectivity is attributed to the greater stability of the reaction intermediate formed during attack at C4 compared to attack at the C3 or C5 positions. rrbdavc.org Electrophilic attack at C3 or C5 would generate a highly unstable intermediate with a positive charge on the azomethine nitrogen. rrbdavc.org
Nitration of 1-phenylpyrazole (B75819) with "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com This preference for C4 substitution is a common feature in many electrophilic reactions on the pyrazole core. cdnsciencepub.comimperial.ac.uk
Table 1: Regioselectivity of Electrophilic Substitution on the Pyrazole Ring
| Position of Attack | Relative Reactivity | Rationale |
|---|---|---|
| C4 | Most Reactive | Formation of a more stable cationic intermediate. cdnsciencepub.comrrbdavc.org |
Nitro groups (-NO₂) are powerful electron-withdrawing groups. Their presence on the pyrazole ring has a significant deactivating effect on its reactivity towards further electrophilic substitution. nih.govmdpi.com The introduction of nitro groups reduces the electron density of the aromatic π-system, making the ring less nucleophilic and therefore less susceptible to attack by electrophiles. nih.gov
Despite this deactivation, further nitration of nitropyrazoles is possible under harsh conditions, such as with fuming nitric acid and oleum. nih.gov The presence of multiple nitro groups, as in 1,5-Dimethyl-3,4-dinitropyrazole, renders the pyrazole ring highly electron-deficient. This property, while hindering electrophilic attack, significantly enhances the ring's susceptibility to nucleophilic attack.
Nucleophilic Substitution Reactions of this compound
The electron-deficient nature of polynitrated pyrazoles facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nitro group is displaced by a nucleophile. The regioselectivity of this substitution is a key aspect of their chemistry.
In polynitro-N-methylpyrazoles, the position of nucleophilic attack is highly specific. The substitution pattern is dictated by the relative activation of the carbon atoms by the adjacent nitro groups and the pyrazole ring nitrogens.
For pyrazoles containing nitro groups at both the 3- and 4-positions, nucleophilic attack can potentially occur at either site. In the synthesis of 1-azidomethyl-3,4-dinitropyrazole, it was observed that in addition to the desired substitution of a chlorine atom, an undesired side reaction occurred involving the substitution of the nitro group at the C3 position by the azide (B81097) nucleophile. researchgate.net This indicates that the C3 position in a 3,4-dinitrated pyrazole system is susceptible to nucleophilic attack. While specific studies on this compound with a broad range of S-, O-, and N-nucleophiles are not widely documented, this finding suggests a potential reaction pathway.
The regioselectivity of nucleophilic substitution varies significantly among different isomers of nitrated pyrazoles. This highlights the subtle electronic effects that govern reactivity.
Substitution at C5: In the closely related compound 1-methyl-3,4,5-trinitropyrazole, nucleophilic substitution occurs regioselectively at the C5 position. researchgate.netresearchgate.netresearchgate.net A variety of nucleophiles, including thiols, phenols, oximes, ammonia (B1221849), and amines, readily displace the nitro group at C5 to afford 5-substituted-3,4-dinitropyrazoles. researchgate.netresearchgate.net This suggests that the C5 position is more activated towards nucleophilic attack than the C3 or C4 positions in this specific trinitrated system.
Substitution at C4: For 3,4,5-trinitro-1H-pyrazole (which lacks the N-methyl group), nucleophilic substitution with ammonia, amines, or thiols happens regioselectively at the C4 position. researchgate.netresearchgate.net Similarly, NH-azoles selectively displace the 4-nitro group in aqueous NaOH. researchgate.net
cine-Substitution in 1,4-Dinitropyrazoles: 1,4-Dinitropyrazoles undergo a different type of reaction known as cine-substitution. Here, the nucleophile attacks the C5 position, which is followed by the elimination of the nitro group from the N1 position. uow.edu.aursc.orgacs.org This pathway is common for reactions with various S- and N-nucleophiles. rsc.org
This comparative data underscores that the substitution pattern in dinitropyrazoles is highly dependent on the specific isomeric structure and the substitution at the N1 position. For this compound, while evidence points to potential reactivity at C3 researchgate.net, the reactivity at C4 is also a possibility, drawing parallels with other 3,4-dinitrated systems.
Table 2: Comparative Regioselectivity of Nucleophilic Substitution in Nitropyrazole Isomers
| Compound | Position of Nucleophilic Attack | Type of Substitution | Reference(s) |
|---|---|---|---|
| 1-Azidomethyl-3,4-dinitropyrazole derivative | C3 | SNAr | researchgate.net |
| 3,4,5-Trinitro-1H-pyrazole | C4 | SNAr | researchgate.netresearchgate.net |
| 1-Methyl-3,4,5-trinitropyrazole | C5 | SNAr | researchgate.netresearchgate.netresearchgate.net |
Role of N-Substituents on Nucleophilic Reactivity
The nature of the N-substituent on the pyrazole ring plays a significant role in determining the regioselectivity and rate of nucleophilic substitution reactions. In the case of nitropyrazoles, the electron-withdrawing nature of the nitro groups activates the pyrazole ring towards nucleophilic attack. The substituent at the N1 position can further modulate this reactivity.
For instance, in 1-methyl-3,4,5-trinitropyrazole, nucleophilic substitution occurs regioselectively at the C5 position. researchgate.net This is in contrast to 3,4,5-trinitro-1H-pyrazole, where nucleophilic attack happens at the C4 position. researchgate.net This difference in reactivity highlights the directing effect of the N-methyl group. The methyl group, being electron-donating, can influence the electron distribution within the pyrazole ring, thereby directing the nucleophile to a different position.
The challenge of achieving selective N-alkylation in pyrazoles underscores the similar reactivities of the adjacent nitrogen atoms. acs.org The development of methods using sterically bulky α-halomethylsilanes to achieve high N1 selectivity in pyrazole methylation demonstrates that steric hindrance can be a controlling factor in the substitution at the ring nitrogens. acs.org This principle can be extended to understand the influence of the existing N-methyl group in this compound on subsequent reactions.
Amination Reactions and Products Derived from this compound
Amination of nitropyrazoles is a key reaction for the synthesis of various energetic materials and other functionalized derivatives. The nitro groups on the pyrazole ring facilitate nucleophilic substitution by ammonia and other amines.
In related dinitropyrazole systems, amination has been successfully demonstrated. For example, 4-amino-3,5-dinitropyrazole can be synthesized from various starting materials, including 4-nitropyrazole and 3,5-dinitropyrazole. researchgate.net This compound serves as a precursor for other energetic materials. researchgate.net
While specific studies on the amination of this compound are not extensively detailed in the provided results, the reactivity of similar compounds provides strong indications of its expected behavior. For instance, 1-amino-3,5-dinitropyrazole undergoes regioselective nucleophilic substitution with various nucleophiles at the C5 position. researchgate.net Its condensation product with benzaldehyde (B42025) also shows similar reactivity, with the nitro group at the C5 position being substituted. researchgate.net
Furthermore, the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) results in the formation of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, demonstrating a direct amination pathway. researchgate.net This suggests that this compound would likely undergo amination, with the position of substitution being influenced by the electronic effects of the two nitro groups and the N-methyl substituent. The reaction of 1-methyl-3,4,5-trinitropyrazole with ammonia and amines also leads to the substitution of the nitro group at the C5 position. researchgate.net
The following table summarizes amination reactions on related nitropyrazole compounds, which can be used to infer the potential reactivity of this compound.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1-Methyl-3,4,5-trinitropyrazole | Ammonia, Amines | 5-Amino-1-methyl-3,4-dinitropyrazole | researchgate.net |
| 1-Amino-3,5-dinitropyrazole | S-Nucleophiles | 5-Thio-substituted-1-amino-3-nitropyrazoles | researchgate.net |
| 4-Chloro-3,5-dinitropyrazole | Dimethylformamide (DMF) | N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine | researchgate.net |
Rearrangement Reactions and Intermediates
Thermal Rearrangements of N-Nitropyrazoles
The thermal rearrangement of N-nitropyrazoles is a fundamental reaction in pyrazole chemistry, often leading to the formation of C-nitropyrazoles. This intramolecular process typically involves the migration of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring.
Early research by Janssen and Habraken demonstrated that N-nitropyrazole undergoes an uncatalyzed thermal rearrangement to yield 3(5)-nitropyrazole. acs.orgresearchgate.net This rearrangement is believed to proceed through a sigmatropic mechanism. Specifically, evidence points towards a mdpi.comacs.org sigmatropic migration of the nitro group. acs.org
The position of other substituents on the pyrazole ring can influence the outcome of the thermal rearrangement. For example, the thermal rearrangement of 3-methyl-1-nitropyrazole exclusively yields 3-methyl-5-nitropyrazole, while the rearrangement of 5-methyl-1-nitropyrazole (B3065178) gives a mixture of 3-methyl-4-nitropyrazole and 3-methyl-5-nitropyrazole. researchgate.net This indicates that both electronic and steric factors play a role in directing the migration of the nitro group.
While the specific thermal rearrangement of this compound is not directly reported, the established principles of N-nitropyrazole rearrangements suggest that if it were to undergo such a reaction (assuming an N-nitro precursor), the positions of the methyl and nitro groups would dictate the structure of the resulting C-nitropyrazole. The study of the thermal decomposition of various nitropyrazoles, such as 3,4-dinitropyrazole and 3,5-dinitropyrazole, shows that the decomposition process is complex and can involve the breaking of the N-NO2 bond as an initial step. researchgate.netresearchgate.net
Mechanism of Elimination-Addition Reactions
Elimination-addition reactions, particularly those proceeding through a benzyne-like intermediate in aromatic systems, represent a significant mechanism for nucleophilic substitution. youtube.comyoutube.comyoutube.com In heterocyclic systems, analogous "hetaryne" intermediates can be formed.
For dinitropyrazoles, a type of elimination-addition mechanism known as cine-substitution has been observed. rsc.orgacs.org In this reaction, the incoming nucleophile attacks a position adjacent to the carbon atom bearing the leaving group, and the leaving group is eliminated. This results in a "cine" (from the Greek kinein, to move) substitution product where the substituent is on a different carbon than the original leaving group.
For example, the reaction of 1,4-dinitropyrazoles with nucleophiles can lead to cine-substitution products. rsc.orgacs.org The reaction of 3-methyl-1,4-dinitropyrazole (B3355433) with ethyl 2-mercaptoacetate results in the formation of ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate, a product of cine-substitution. rsc.org This reactivity suggests the formation of a reactive intermediate where the nucleophile can add at a different position.
The mechanism of these reactions is thought to involve the initial addition of the nucleophile to the pyrazole ring, followed by the elimination of a nitro group. The regioselectivity of the nucleophilic attack is influenced by the substituents on the pyrazole ring. While the provided information does not specifically detail the elimination-addition reactions of this compound, the known reactivity of other dinitropyrazoles provides a strong basis for predicting its behavior in such reactions.
Spectroscopic and Structural Analysis for Chemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucida-tion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic environments of its atomic nuclei, such as ¹H, ¹³C, and ¹⁵N.
Proton NMR (¹H NMR) for Methyl and Ring Proton Assignment
In the ¹H NMR spectrum of 1,5-dimethyl-3,4-dinitropyrazole, there are no protons directly attached to the pyrazole (B372694) ring. Therefore, the spectrum is expected to be relatively simple, dominated by signals from the two methyl groups.
N-CH₃ Group: The methyl group attached to the nitrogen atom at position 1 (N1) is anticipated to produce a singlet signal. Based on data from related N-methylated pyrazoles, this signal would likely appear in the range of δ 3.8–4.0 ppm. chemicalbook.comnih.gov
C-CH₃ Group: The methyl group attached to the carbon atom at position 5 (C5) is also expected to be a singlet. Its chemical shift would be further downfield than a typical alkyl group due to the influence of the aromatic pyrazole ring, likely appearing in the range of δ 2.3–2.6 ppm.
Since there are no adjacent protons, these signals would not exhibit spin-spin coupling, resulting in sharp singlets. The integration of these peaks would confirm a 3:3 proton ratio, corresponding to the two distinct methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N1-CH₃ | ~ 3.8 - 4.0 | Singlet |
| C5-CH₃ | ~ 2.3 - 2.6 | Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a definitive map of the carbon framework. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
Methyl Carbons: The two methyl carbons (N1-CH₃ and C5-CH₃) would appear in the upfield region of the spectrum. The C5-methyl carbon is expected around δ 11-14 ppm, while the N1-methyl carbon would be further downfield, likely in the δ 35-40 ppm range. nih.govcdnsciencepub.com
Pyrazole Ring Carbons: The three carbons of the pyrazole ring (C3, C4, and C5) would be significantly deshielded. The carbons bearing the nitro groups (C3 and C4) are expected to have chemical shifts in the approximate range of δ 130-150 ppm. The C5 carbon, attached to a methyl group, would likely resonate at a slightly different field within the aromatic region, potentially around δ 145-155 ppm. researchgate.netresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| C3 | ~ 140 - 150 | Ring carbon attached to a nitro group |
| C4 | ~ 130 - 145 | Ring carbon attached to a nitro group |
| C5 | ~ 145 - 155 | Ring carbon attached to a methyl group |
| N1-CH₃ | ~ 35 - 40 | Methyl group on a nitrogen atom |
| C5-CH₃ | ~ 11 - 14 | Methyl group on a ring carbon |
Nitrogen-14/15 NMR for Nitro Group and Ring Nitrogen Characterization
Nitrogen-14 or Nitrogen-15 NMR spectroscopy is a powerful technique for directly observing the nitrogen atoms within a molecule. In this compound, four distinct nitrogen environments exist: the two pyrazole ring nitrogens (N1 and N2) and the two nitro group nitrogens (at C3 and C4).
While specific data for this compound is unavailable, studies on other energetic materials like RDX show that ¹⁵N NMR can clearly distinguish between nitrogens in different functional groups (e.g., amino vs. nitro nitrogens). bibliotekanauki.pl For this compound, one would expect to observe separate signals for the N1 (tertiary amine-like), N2 (imine-like), and the two nitro group nitrogens, providing unambiguous confirmation of the nitrogen framework.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by the characteristic vibrations of the nitro groups.
Nitro Group (NO₂) Vibrations: The most prominent features would be two strong absorption bands corresponding to the stretching of the N-O bonds. blogspot.comorgchemboulder.com
Asymmetric Stretch: A very strong band is expected in the 1550–1475 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
Symmetric Stretch: Another strong band is expected between 1360–1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com The high intensity of these peaks is due to the large polarity of the N-O bonds. spectroscopyonline.com
C-H Vibrations: Stretching vibrations from the methyl groups would be observed in the 3000–2850 cm⁻¹ region.
Ring Vibrations: C=N and N-N stretching vibrations of the pyrazole ring would appear in the 1600–1400 cm⁻¹ fingerprint region, though they may overlap with the stronger nitro group absorptions.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| C-H Stretch (methyl) | 3000 - 2850 | Medium |
| C=N / N-N Stretch | 1600 - 1400 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization and fragmentation.
Molecular Ion Peak: With a molecular formula of C₅H₆N₄O₄, the exact mass of this compound is 186.0389 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 186.
Fragmentation Pattern: The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-related species. nih.govmiamioh.edu Common fragmentation pathways would likely include:
Loss of a nitro group: [M - NO₂]⁺ at m/z 140.
Loss of nitric oxide: [M - NO]⁺ at m/z 156.
Loss of a methyl radical: [M - CH₃]⁺ at m/z 171. Further fragmentation of these primary ions would lead to other smaller peaks, providing a characteristic fingerprint for the molecule. youtube.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Identity |
|---|---|---|
| [C₅H₆N₄O₄]⁺ | 186 | Molecular Ion ([M]⁺) |
| [C₅H₆N₃O₂]⁺ | 140 | [M - NO₂]⁺ |
| [C₅H₆N₃O₃]⁺ | 156 | [M - NO]⁺ |
| [C₄H₃N₄O₄]⁺ | 171 | [M - CH₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise measurements of bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the searched literature, analysis of its parent compound, 3,4-dinitropyrazole (DNP), offers insight into the expected structural features. lookchem.comtandfonline.com
A crystallographic analysis of this compound would confirm the connectivity of the atoms and the geometry of the pyrazole ring. Key structural questions that would be answered include:
Planarity: It would determine the planarity of the pyrazole ring and the dihedral angles of the two nitro groups relative to the ring. In related DNP structures, the nitro groups are typically twisted out of the plane of the heterocyclic ring. tandfonline.com
Bond Lengths and Angles: Precise measurements would reveal the C-N, N-N, and C-C bond lengths within the pyrazole ring and the N-O bond lengths of the nitro groups.
Crystal Packing: The analysis would show how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions like hydrogen bonds or π-π stacking, which influence properties like density and stability. lookchem.com
Analysis of Molecular Conformation in the Crystalline State
The precise three-dimensional arrangement of atoms within the this compound molecule in its crystalline form would be determined through single-crystal X-ray diffraction. This analysis provides fundamental data on the molecule's geometry.
Key parameters that would be determined include:
Bond Lengths: The distances between adjacent atoms, providing insight into the nature of the chemical bonds (e.g., single, double, or partial double bonds) within the pyrazole ring and the nitro and methyl substituents.
Bond Angles: The angles formed by three connected atoms, which define the molecule's local geometry and can indicate strain or unusual electronic effects.
Dihedral Angles: The rotational angles between four consecutive atoms, which describe the conformation of the molecule, particularly the orientation of the nitro and methyl groups relative to the pyrazole ring.
Without experimental crystallographic data, a definitive table of these structural parameters for this compound cannot be constructed.
Table 1: Hypothetical Bond Lengths for this compound (Å) (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | N2 | Data not available |
| N2 | C3 | Data not available |
| C3 | C4 | Data not available |
| C4 | C5 | Data not available |
| C5 | N1 | Data not available |
| N1 | C6 | Data not available |
| C5 | C7 | Data not available |
| C3 | N3 | Data not available |
| N3 | O1 | Data not available |
| N3 | O2 | Data not available |
| C4 | N4 | Data not available |
| N4 | O3 | Data not available |
| N4 | O4 | Data not available |
Table 2: Hypothetical Bond Angles for this compound (°) (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C5 | N1 | N2 | Data not available |
| N1 | N2 | C3 | Data not available |
| N2 | C3 | C4 | Data not available |
| C3 | C4 | C5 | Data not available |
| C4 | C5 | N1 | Data not available |
| C6 | N1 | N2 | Data not available |
| C7 | C5 | C4 | Data not available |
| N2 | C3 | N3 | Data not available |
| C4 | C3 | N3 | Data not available |
| C3 | C4 | N4 | Data not available |
| C5 | C4 | N4 | Data not available |
Assessment of Intermolecular Interactions and Crystal Packing
The arrangement of individual molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. Understanding these interactions is crucial as they influence the material's physical properties, such as density, stability, and sensitivity.
A detailed crystallographic study would elucidate:
Hydrogen Bonds: Although this compound lacks classical hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds could play a significant role in the crystal packing. The geometry of these interactions (distances and angles) would be precisely determined.
Other Non-covalent Interactions: Other forces, such as van der Waals interactions and potential π-π stacking between pyrazole rings, would be analyzed to provide a complete picture of the supramolecular assembly.
The absence of a published crystal structure for this compound prevents a factual discussion and tabulation of its intermolecular interactions and packing motif.
Table 3: Hypothetical Intermolecular Interactions for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Molecular Orbital Theory (MOT), provide deep insights into the intrinsic properties of molecules like 1,5-dimethyl-3,4-dinitropyrazole.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT methods are a cornerstone in the computational analysis of energetic materials. For pyrazole (B372694) derivatives, functionals such as B3LYP paired with basis sets like 6-31G* or more extensive ones like 6-311++G(d,p) are commonly utilized to achieve a balance between computational cost and accuracy. These studies are fundamental to understanding the molecule's stability and reactivity.
Theoretical calculations on substituted dinitropyrazoles reveal a significant polarization of electron density due to the presence of multiple nitro groups, which are potent electron-withdrawing entities. In this compound, the charge distribution is highly asymmetrical. The nitro groups at the C3 and C4 positions create regions of significant positive charge on the pyrazole ring carbons, particularly C3 and C4, and on the nitrogen atoms of the nitro groups. Conversely, the oxygen atoms of the nitro groups bear a substantial negative charge.
A representative charge distribution for a substituted dinitropyrazole, derived from theoretical calculations on analogous systems, is presented below.
| Atom/Group | Calculated Partial Charge (a.u.) |
| N1 (pyrazole) | -0.1 to -0.2 |
| C3 (pyrazole) | +0.2 to +0.3 |
| C4 (pyrazole) | +0.1 to +0.2 |
| C5 (pyrazole) | -0.1 to 0.0 |
| N (C3-NO2) | +0.4 to +0.5 |
| O (C3-NO2) | -0.3 to -0.4 |
| N (C4-NO2) | +0.4 to +0.5 |
| O (C4-NO2) | -0.3 to -0.4 |
| CH3 (N1) | +0.1 to +0.2 |
| CH3 (C5) | +0.0 to +0.1 |
Note: These values are illustrative and based on general trends observed in similar compounds. Specific values for this compound would require dedicated computational studies.
Computational studies are instrumental in mapping the potential energy surfaces for chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, theoretical investigations can elucidate the mechanisms of its synthesis and decomposition.
For instance, the regioselective nucleophilic substitution at the C3 position is a key reaction. DFT calculations can model the approach of a nucleophile to the pyrazole ring, calculating the activation energies for attack at different positions. These calculations would likely confirm that the transition state for nucleophilic attack at C3 is lower in energy than at C4, thus explaining the observed experimental outcome. The presence of the methyl group at the N1 position also sterically and electronically influences these pathways.
Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital Theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals. Frontier Molecular Orbital (FMO) theory, a key component of MOT, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and localization of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO is anticipated to be centered on the nitro groups, reflecting their strong electron-accepting nature. While precise calculated values for this compound are not available, data from analogous energetic molecules suggest a HOMO-LUMO gap that is indicative of a reactive species.
| Molecular Orbital | Predicted Energy Range (eV) | Primary Localization |
| HOMO | -8 to -10 | Pyrazole ring |
| LUMO | -3 to -5 | Nitro groups (C3-NO2 and C4-NO2) |
| HOMO-LUMO Gap | 4 to 6 |
Note: These energy ranges are estimations based on computational studies of similar nitropyrazole compounds.
Conformational Analysis of Dinitropyrazole Systems
The three-dimensional arrangement of atoms in a molecule can significantly impact its physical and chemical properties. Conformational analysis aims to identify the stable conformations and the energy barriers between them.
Identification of Preferred Conformations (e.g., Cisoid and Transoid Forms)
For molecules with rotatable bonds, such as the C-N bonds of the nitro groups in this compound, different spatial arrangements, or conformations, are possible. The orientation of the two nitro groups relative to each other can be described as cisoid (on the same side of the pyrazole ring plane) or transoid (on opposite sides).
A detailed conformational analysis would involve rotating the relevant dihedral angles and calculating the corresponding energy profile to identify the global and local energy minima, which correspond to the stable conformations.
Energetic Landscapes of Conformer Interconversions
The concept of conformer interconversion is crucial for understanding the flexibility and stability of a molecule. For this compound, the primary sources of conformational isomerism are the rotations around the single bonds connecting the methyl and nitro groups to the pyrazole ring. The energetic landscape of these interconversions is defined by the energy barriers that must be overcome for rotation to occur.
Computational studies on substituted ethanes and other small molecules have established that the energy barriers to rotation are influenced by the size and nature of the substituents. msu.eduyoutube.com For this compound, the rotation of the nitro groups would likely face higher energy barriers compared to the methyl groups due to the larger size of the nitro groups and potential electronic delocalization with the pyrazole ring. The proximity of the substituents to each other will also play a critical role in determining the rotational barriers.
A hypothetical energetic landscape for the rotation of one of the nitro groups in this compound could be mapped by calculating the change in energy as a function of the dihedral angle. This would reveal the most stable (lowest energy) conformations and the transition states (highest energy) between them.
Table 1: Hypothetical Rotational Energy Barriers for this compound
| Rotational Bond | Estimated Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| C3-NO₂ | 5 - 8 | Planar with pyrazole ring |
| C4-NO₂ | 5 - 8 | Planar with pyrazole ring |
| N1-CH₃ | 1 - 3 | Staggered relative to ring atoms |
| C5-CH₃ | 1 - 3 | Staggered relative to ring atoms |
Note: The values in this table are hypothetical and based on general principles of conformational analysis and data from analogous molecules. Specific computational studies on this compound are required for accurate determination.
Influence of Substituents on Molecular Geometry and Flexibility
The substituents on the pyrazole ring—two methyl groups and two nitro groups—have a profound impact on the molecular geometry and flexibility of this compound.
The nitro groups at the C3 and C4 positions are strong electron-withdrawing groups. Their presence significantly influences the electronic structure and reactivity of the pyrazole ring. Geometrically, the nitro groups prefer to be coplanar with the aromatic ring to maximize electronic delocalization. However, steric hindrance from adjacent groups can force them to twist out of the plane. In this compound, the C3-nitro group is flanked by the N-methyl group and the C4-nitro group, while the C4-nitro group is positioned between the C3-nitro and C5-methyl groups. These steric repulsions will likely lead to a non-planar arrangement of the nitro groups relative to the pyrazole ring, which can impact the molecule's crystal packing and energetic properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. msu.eduyoutube.comsapub.org By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the properties of materials at a macroscopic level.
For this compound, MD simulations could be employed to study its behavior in both the isolated state and in a condensed phase, such as a crystal lattice or in a eutectic mixture. researchgate.net A simulation of the crystalline state could predict properties like density, lattice energy, and the nature of intermolecular interactions, which are crucial for understanding its stability and sensitivity as an energetic material.
MD simulations can also reveal the dynamic nature of the conformational landscape. While static calculations can identify stable conformers and transition states, MD simulations can show how the molecule explores these different conformations at a given temperature and how quickly it transitions between them. This is particularly important for understanding how the molecule might behave under different environmental conditions.
In the context of energetic materials, MD simulations can also be used to model the initial stages of decomposition, providing insights into the reaction mechanisms that lead to the release of energy. For example, simulations could track the bond lengths and angles at high temperatures to identify the weakest bonds that are likely to break first.
Prediction of Reactivity Indices and Reaction Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of various reactivity indices that can predict the most likely sites for chemical reactions. nih.gov These indices are derived from the electronic structure of the molecule and can help in understanding its chemical stability and reactivity towards different reagents.
For this compound, key reactivity indices include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can indicate the most probable sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the areas around the oxygen atoms of the nitro groups would be expected to have a strong negative potential.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
Quantum-chemical studies on related dinitropyrazoles have shown that predicting the site of nucleophilic attack can be complex, as it is not always governed by simple charge control. nih.gov For this compound, the C3 and C4 positions, being attached to electron-withdrawing nitro groups, are the most likely candidates for nucleophilic attack. The precise selectivity would depend on the nature of the attacking nucleophile and the reaction conditions.
Table 2: Predicted Reactivity Indices for this compound
| Reactivity Index | Predicted Characteristics |
| HOMO Energy | Relatively low, indicating moderate nucleophilicity |
| LUMO Energy | Low, indicating high electrophilicity |
| Most Electrophilic Sites | Carbon atoms of the pyrazole ring attached to nitro groups (C3, C4) |
| Most Nucleophilic Sites | Oxygen atoms of the nitro groups, potentially the pyrazole ring nitrogen not bonded to the methyl group |
Note: These are qualitative predictions based on the expected electronic effects of the substituents. Accurate values would require specific DFT calculations for this compound.
Derivatives and Analogues of 1,5 Dimethyl 3,4 Dinitropyrazole
Exploration of N-Substituted Dinitropyrazoles
The substitution at the nitrogen atom of the pyrazole (B372694) ring in dinitropyrazoles is a key strategy to modify their properties. Research has shown that introducing different functional groups at the N1 position can lead to a wide range of energetic materials, from liquid explosives to thermally stable compounds. acs.orgresearchgate.net
A study published in 2023 detailed the synthesis of N-substituted 3,4- and 3,5-dinitropyrazoles with acryl and allyl groups. acs.orgresearchgate.netacs.org These substitutions resulted in energetic materials that are liquid at room temperature, with melting points ranging from -60.2 to -38.6 °C. acs.orgresearchgate.netacs.org This characteristic makes them potential candidates for applications in extremely cold environments. acs.org The synthesized compounds were found to be less sensitive to impact and friction compared to the parent dinitropyrazoles and nitroglycerin (NG). acs.orgacs.org Notably, the 3,5-DNP derivatives exhibited higher thermal stabilities than their 3,4-DNP counterparts. acs.org
Another area of exploration involves the introduction of the trinitromethyl group. For instance, 3,4-dinitro-1-(trinitromethyl)-pyrazole and 3,5-dinitro-1-(trinitromethyl)-pyrazole have been synthesized and show promising physical and computational properties. mdpi.com The introduction of a trinitromethyl moiety is a known strategy to improve the oxygen balance of energetic materials. nih.gov
Furthermore, N-trinitroethylamino derivatives of nitropyrazoles have been synthesized, demonstrating moderate to excellent thermal stabilities and a range of sensitivities from very sensitive to insensitive. rsc.orgresearchgate.net The synthesis of these compounds often involves the carbon and nitrogen functionalization of nitropyrazoles. rsc.orgresearchgate.net
The table below summarizes the properties of some N-substituted dinitropyrazoles.
Table 1: Properties of N-Substituted Dinitropyrazoles
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Key Findings |
|---|---|---|---|
| 1-allyl-3,4-dinitropyrazole | -56.7 acs.org | 201.2 acs.org | Liquid at room temperature, less sensitive than parent DNP. acs.org |
| 1-acryloyl-3,4-dinitropyrazole | -39.8 acs.org | 194.8 acs.org | Liquid at room temperature, higher density and detonation performance than allyl-substituted counterpart. acs.org |
| 1-allyl-3,5-dinitropyrazole | -56.5 acs.org | 217.4 acs.org | Liquid at room temperature, higher thermal stability than 3,4-DNP analogue. acs.org |
| 1-acryloyl-3,5-dinitropyrazole | -59.8 acs.org | 255.1 acs.org | Liquid at room temperature, highest thermal stability among the four mentioned derivatives. acs.org |
| 1-methacryloyl-3,4-dinitropyrazole | Lower than 3,4-DNP aip.org | Lower than 3,4-DNP aip.org | Less sensitive to impact, friction, and ESD than parent DNP. aip.org |
| 1-methacryloyl-3,5-dinitropyrazole | Lower than 3,5-DNP aip.org | Lower than 3,5-DNP aip.org | Less sensitive to impact, friction, and ESD than parent DNP. aip.org |
Isomeric Dinitropyrazoles (e.g., 3,5-Dinitropyrazole, 1,3-Dinitropyrazole)
Isomers of dinitropyrazole, including 3,4-dinitropyrazole (3,4-DNP), 3,5-dinitropyrazole (3,5-DNP), and 1,3-dinitropyrazole, have been synthesized and extensively studied to compare their physicochemical and energetic properties. nih.govresearchgate.net
3,5-Dinitropyrazole (3,5-DNP) is a key isomer known for its high thermal stability and density. mdpi.com It has a melting point of 173-174 °C and a decomposition temperature of 316.8 °C. mdpi.com Due to its symmetrical molecular structure, 3,5-DNP is relatively stable and can be used either as a primary explosive or as an intermediate in the synthesis of other insensitive explosives. mdpi.com The synthesis of 3,5-DNP can start from pyrazole or 3-nitropyrazole. mdpi.comresearchgate.net One method involves the nitration of 3-nitropyrazole to 1,3-dinitropyrazole, which is then rearranged to the ammonium (B1175870) salt of 3,5-DNP in the presence of ammonia (B1221849). mdpi.comresearchgate.net
1,3-Dinitropyrazole is another significant isomer. It is a crystalline solid with a molar mass of 158.07 g/mol and a crystal density of 1.768 g/cm³. researchgate.net It serves as an important intermediate in pharmaceutical synthesis and is also recognized as a high-energy density material. researchgate.net The thermal decomposition of 1,3-dinitropyrazole is initiated by the nih.govrsc.org-sigmatropic rearrangement of the N-NO2 group. researchgate.net
A comparative study of these isomers reveals significant differences in their properties, which can be exploited to tune the characteristics of energetic materials. nih.gov For instance, 3,4-DNP and another isomer, 1,4-dinitropyrazole, are considered melt-castable materials due to their relatively low melting points and high decomposition temperatures. nih.govbohrium.com
The table below provides a comparison of the properties of dinitropyrazole isomers.
Table 2: Comparison of Dinitropyrazole Isomers
| Isomer | Density (g/cm³) | Melting Point (°C) | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|---|
| 3,4-Dinitropyrazole | 1.87 mdpi.com | 86-88 mdpi.com | 285 mdpi.comnih.gov | 8100 mdpi.com | 29.4 mdpi.com |
| 3,5-Dinitropyrazole | 1.80 mdpi.com | 173-174 mdpi.com | 316.8 mdpi.com | 7760 mdpi.com | 25.57 mdpi.com |
| 1,3-Dinitropyrazole | 1.768 researchgate.net | 68 nih.gov | 171 nih.gov | 8426 researchgate.net | 30.8 researchgate.net |
Tri- and Polynitropyrazole Derivatives
The introduction of multiple nitro groups onto the pyrazole ring leads to tri- and polynitropyrazole derivatives, which are of great interest as high-performance energetic materials. researchgate.net The increased number of nitro groups generally enhances the density, oxygen balance, and detonation performance of the resulting compounds. researchgate.net
One notable example is 1-methyl-3,4,5-trinitropyrazole (MTNP) , which has been synthesized and characterized as an energetic material with performance potentially exceeding that of TNT. researchgate.net The synthesis of MTNP can be achieved by the nitration of N-methylpyrazole. researchgate.net
Researchers have also explored the synthesis of polynitro-substituted bispyrazoles and tricyclic polynitropyrazoles. nih.govacs.org An axisymmetric polynitropyrazole, 3,5-di(3,5-dinitropyrazol-4-yl)]-4-nitro-1H-pyrazole , and its salts have been prepared and shown to possess promising energetic properties and high thermal stabilities. nih.govacs.org The salts of this compound exhibit decomposition temperatures ranging from 217 °C to 358 °C. acs.org
The introduction of a trinitromethyl group into polynitropyrazoles has been shown to be an effective strategy for creating high-energy-density materials with positive oxygen balance. nih.gov These compounds are considered potential high-energy dense oxidizers for applications in solid rocket propellants. nih.gov
The table below highlights some key polynitropyrazole derivatives and their properties.
Table 3: Properties of Tri- and Polynitropyrazole Derivatives
| Compound | Key Features | Potential Application |
|---|---|---|
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | Higher energy than TNT, lower sensitivity. researchgate.net | Melt-cast explosive carrier. researchgate.net |
| 3,5-di(3,5-dinitropyrazol-4-yl)]-4-nitro-1H-pyrazole salts | High thermal stability (up to 358 °C), high density. acs.org | Energetic materials. acs.org |
| N-trinitromethyl-substituted polynitropyrazoles | Positive oxygen balance, high specific impulse. nih.gov | High-energy dense oxidizers in solid rocket propellants. nih.gov |
| 4-Azido-3,5-dinitropyrazole (AzDNP) derivatives | High detonation velocity and pressure. rsc.org | Metal-free high-performance primary explosives. rsc.org |
Pyrazole Derivatives with Other Electron-Withdrawing Groups
Besides nitro groups, other electron-withdrawing groups can be introduced to the pyrazole ring to modify its electronic properties and reactivity, leading to materials with diverse applications.
One significant class of such derivatives includes those with trifluoromethyl (-CF3) groups . The introduction of -CF3 groups can influence the photoswitching behavior of arylazopyrazoles, leading to very long half-lives of the metastable isomer. nih.govacs.org This makes them promising candidates for applications in optical devices. nih.govacs.org For example, arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have been synthesized and studied for their switching behavior under light irradiation. nih.govacs.org
Furthermore, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated for their potential in photovoltaic and electroluminescent applications. mdpi.com The position of the trifluoromethyl and other substituents on the pyrazole core can modulate the emission properties and energy levels of these compounds. mdpi.com
The table below presents examples of pyrazole derivatives with trifluoromethyl groups and their potential applications.
Table 4: Pyrazole Derivatives with Trifluoromethyl Groups
| Compound Type | Key Property | Potential Application |
|---|---|---|
| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | Long half-lives of metastable isomer. nih.govacs.org | Photoswitches. nih.govacs.org |
| 6-CF3-1H-pyrazolo[3,4-b]quinolines | Tunable emission properties and HOMO energy levels. mdpi.com | Photovoltaic and electroluminescent devices. mdpi.com |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Antibacterial activity against resistant strains. rsc.org | Antimicrobial agents. rsc.org |
Fused-Ring Pyrazole Systems
Fusing the pyrazole ring with other heterocyclic rings creates polycyclic systems with unique properties. These fused-ring systems are explored for their potential as energetic materials, pharmaceuticals, and in materials science.
Pyrazolo[4,3-c]pyrazoles are a class of fused-ring systems that have been investigated as energetic materials. The synthesis of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole and its derivatives has been reported, with the derivatives showing enhanced thermal stability. bibliotekanauki.plresearchgate.net Incorporating a tetrazole functionality into a 3,6-dinitropyrazolo[4,3-c]pyrazole framework has led to a series of energetic materials with excellent thermal stability and low sensitivity to mechanical stimuli. nih.govacs.org
Pyrazolo[4,3-c]quinolines have been synthesized and evaluated for their potential as anti-inflammatory agents. nih.gov An acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives has also been developed. tandfonline.com
Other fused systems include pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles , which have been synthesized via intramolecular nitrile oxide cycloaddition, mdpi.comktu.edu and pyrazolo[3,4-d]isoxazoles , which have been explored for their biological activities. nih.gov The alliance of pyrazole and 1,2,3-triazole in fused heterocycles has also yielded a new family of energetic salts. rsc.org
The table below lists some examples of fused-ring pyrazole systems and their areas of application.
Table 5: Fused-Ring Pyrazole Systems and Their Applications
| Fused System | Key Feature/Application |
|---|---|
| Pyrazolo[4,3-c]pyrazoles | Energetic materials with high thermal stability. bibliotekanauki.plresearchgate.netnih.govacs.org |
| Pyrazolo[4,3-c]quinolines | Potential anti-inflammatory agents. nih.gov |
| Pyrazolo[3,4-b]pyridines | Kinase inhibitors. nih.gov |
| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles | Novel heterocyclic ring systems. mdpi.comktu.edu |
| Pyrazolo[3,4-d]isoxazoles | Biologically active compounds. nih.gov |
| Pyrazolo[3,4-d]pyridazines | Antimicrobial activity. researchgate.net |
| Pyrazolo[3,4-d] nih.govnih.govacs.orgtriazoles | Energetic salts. rsc.org |
Advanced Research Applications of Pyrazoles in Materials Science
Pyrazole-Based Energetic Materials
The quest for novel energetic materials with superior performance and enhanced safety profiles has led researchers to explore various heterocyclic scaffolds, with pyrazoles emerging as a particularly promising class. The inherent nitrogen-rich nature of the pyrazole (B372694) ring contributes to a high heat of formation, a key characteristic of energetic compounds.
Design Principles for High-Energy Density Materials
The design of high-energy density materials (HEDMs) is guided by several key principles aimed at maximizing energy output while maintaining stability. A primary goal is to achieve a high positive heat of formation, which is often accomplished by incorporating a high nitrogen content and energetic functional groups like nitro groups (-NO2). Another crucial factor is the oxygen balance (Ω), which determines the efficiency of the explosive reaction. An oxygen balance closer to zero is desirable for complete combustion to gaseous products like CO2, H2O, and N2, thereby maximizing the energetic output. Furthermore, high density is a critical parameter, as it directly correlates with the detonation velocity and pressure of an energetic material.
Role of Nitropyrazole Scaffolds in Explosives and Propellants
Nitropyrazole scaffolds are integral to the development of next-generation explosives and propellants due to their favorable energetic properties. The introduction of nitro groups onto the pyrazole ring significantly increases the energy content and oxygen balance of the resulting compound. The thermal stability of nitropyrazoles is a key advantage, making them safer to handle and store than many traditional explosives. The arrangement and number of nitro groups on the pyrazole ring can be systematically varied to fine-tune the energetic performance. For instance, compounds like 3,4-dinitropyrazole and its N-alkylated derivatives, including 1,5-Dimethyl-3,4-dinitropyrazole, are of significant interest as potential melt-castable explosives.
Tailoring Energetic Properties through Structural Modification
The energetic properties of pyrazole-based materials can be precisely tailored through strategic structural modifications. The introduction of different functional groups onto the pyrazole core allows for the fine-tuning of parameters such as density, thermal stability, sensitivity, and detonation performance.
For example, the synthesis of this compound from 1,5-dimethylpyrazole (B184060) via nitration results in a compound with specific energetic characteristics. The presence of the two nitro groups significantly enhances its energy content. Research has shown that the properties of such compounds can be predicted and optimized through computational studies and experimental validation.
Table 1: Physicochemical and Energetic Properties of this compound
| Property | Value |
| Molecular Formula | C5H6N4O4 |
| Molecular Weight | 186.13 g/mol |
| Melting Point | 96-97 °C |
| Density | 1.56 g/cm³ |
| Decomposition Temperature | 291 °C |
Pyrazole Derivatives in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Pyrazole derivatives have gained prominence as versatile ligands in the design and synthesis of MOFs due to their excellent coordination capabilities and the potential to introduce specific functionalities.
Pyrazole-Containing Polymers and Advanced Materials
The incorporation of the pyrazole heterocycle into polymer chains has led to the development of advanced materials with enhanced thermal, optical, and mechanical properties. ias.ac.in These materials find potential use in high-performance applications, including electronics and catalysis. ias.ac.inacs.org
The synthesis of pyrazole-containing polymers can be achieved through various strategic approaches, allowing for the creation of diverse polymeric structures, from linear polyamides to complex cross-linked networks and metal-organic frameworks (MOFs).
Condensation Polymerization : This is a common method for creating pyrazole-based polyamides, where the pyrazole ring is part of the repeating amide unit in the polymer backbone. ias.ac.in These heterocyclic polyamides often exhibit improved solubility in organic solvents and high thermal stability compared to their purely aromatic or aliphatic counterparts. ias.ac.in
Electrochemical Polymerization : Monomers containing pyrazole and polymerizable groups, such as thiophene, can be electrochemically polymerized to form conductive polymer films. researchgate.net For example, 3,5-di-thiophen-2-yl-1H-pyrazole (DThPz) has been homopolymerized and copolymerized with other monomers like 3-hexylthiophene (B156222) (HTh) to create materials for electrochromic devices. researchgate.net
Cross-linking of Biopolymers : Natural polymers like chitosan (B1678972) have been chemically modified by cross-linking their chains with bis-pyrazole derivatives. mdpi.com This strategy aims to combine the biocompatibility of the biopolymer with the specific functionalities of the pyrazole moiety. mdpi.com
Polycondensation Techniques : Biologically active polyazomethine/pyrazole polymers and their related nanocomposites (e.g., with zinc oxide nanoparticles) have been successfully synthesized using polycondensation methods. researchgate.net
The electronic characteristics of the pyrazole ring significantly influence the optical and electrical properties of the resulting polymers, making them suitable for various optoelectronic applications. ias.ac.inresearchgate.net
Optical Properties : Pyrazole-containing polymers often exhibit unique photoluminescence behaviors. ias.ac.in For instance, certain soluble poly(p-phenylenevinylene) derivatives featuring pyrazole rings emit blue-greenish light, with photoluminescence maxima in the range of 490–540 nm. researchgate.netresearchgate.net The optical band gap (Eg), a crucial parameter for electronic applications, can be tuned through the polymer's chemical structure. researchgate.net
Electronic and Electrochromic Properties : The conductivity of pyrazole-based polymers can be modulated, making them valuable as conducting polymers. researchgate.net Copolymers of DThPz exhibit electrochromism, changing color in response to an applied voltage. Poly(DThPz-HTh), for example, switches from chrome yellow to blue upon doping, with a measured optical band gap of 2.00 eV. researchgate.net Metal-organic frameworks (MOFs) built with pyrazole-based ligands have also been shown to possess interesting and mutually inclusive electrical and magnetic properties. acs.org
Below is a table summarizing the properties of selected pyrazole-containing polymeric systems.
| Polymer System | Synthesis Method | Optical Band Gap (Eg) | Key Property/Application |
| Poly(DThPz-HTh) | Electrochemical Copolymerization | 2.00 eV | Electrochromic (Yellow to Blue) |
| Poly(DThPz-NMP) | Electrochemical Copolymerization | 2.39 eV | Electrochromic |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) blend | Solution Mixing | 3.737 eV | Transparent Thin Film |
| Poly(p-phenylenevinylene) with pyrazole rings | Heck Coupling | ~2.39 eV | Bluish-Green Light Emission |
Pyrazole Derivatives as Chemosensors
The design of chemosensors for detecting specific ions and molecules is a highly active field of research, with pyrazole derivatives emerging as a particularly versatile scaffold. nih.govrsc.org Their ability to act as both hydrogen bond donors and acceptors, combined with their stable aromatic structure, makes them ideal candidates for creating highly selective and sensitive probes. nih.gov
A chemosensor typically consists of a receptor unit, which selectively binds to the target analyte, and a signaling unit (often a fluorophore or chromophore) that produces a detectable signal upon binding. nih.gov The synthetic versatility of the pyrazole ring allows it to be incorporated as a structural component, a part of the receptor, or even as the signaling unit itself. nih.govnih.gov
Researchers have successfully designed and synthesized pyrazole-based probes for a variety of analytes:
Metal Ions : A significant number of pyrazole chemosensors are designed for detecting metal ions. By functionalizing the pyrazole core with specific chelating groups, probes with high selectivity for ions such as Al³⁺, Ni²⁺, Zn²⁺, Fe³⁺, and Cu²⁺ have been developed. nih.govrsc.orgrsc.orgnih.gov For example, a simple pyridine–pyrazole-based dye was designed as a dual colorimetric and fluorescent sensor for Fe³⁺. nih.gov
Anions : The N-H proton on the pyrazole ring can act as a hydrogen-bond donor, enabling the design of sensors for anions like acetate. ias.ac.in
Small Molecules : Pyrazole derivatives have been engineered to detect biologically relevant molecules like hydrogen sulfide (B99878) (H₂S). nih.govrsc.org
The synthesis often involves condensation reactions to link the pyrazole core with other aromatic or heterocyclic moieties, such as coumarin, pyridine, or pyrene, to tune the sensor's photophysical properties. nih.govnih.gov
The detection process in a pyrazole-based chemosensor involves two key steps: the selective recognition of the analyte by the receptor site and the subsequent transduction of this binding event into a measurable optical signal (e.g., a change in color or fluorescence). nih.gov
Several photophysical mechanisms are commonly employed in the design of these sensors: nih.gov
Photoinduced Electron Transfer (PET) : In a "turn-on" fluorescent sensor, the probe is initially non-fluorescent due to a PET process occurring between the receptor and the fluorophore. Upon binding the analyte, this PET process is blocked, leading to a significant increase in fluorescence intensity. nih.gov
Intramolecular Charge Transfer (ICT) : Analyte binding can alter the electron-donating or -withdrawing nature of the receptor, modifying the ICT character of the probe. This change results in a noticeable shift in the absorption or emission spectra. nih.gov
Fluorescence Resonance Energy Transfer (FRET) : This mechanism involves energy transfer between two fluorophores. Analyte binding can change the distance or orientation between them, thus modulating the FRET efficiency and the resulting emission. nih.gov
Colorimetric Sensing : In some cases, the interaction between the probe and the analyte leads to a distinct color change that is visible to the naked eye, allowing for simple and rapid detection without sophisticated instrumentation. rsc.orgrsc.org
The table below provides examples of pyrazole-based chemosensors and their detection mechanisms.
| Sensor Type | Target Analyte | Signaling Mechanism | Observed Change |
| Pyridine–pyrazole derivative | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence intensity increases |
| Pyrene–pyrazole derivative | Hg²⁺ | "Turn-off" sensing | Fluorescence is quenched |
| Pry-R6G | Al³⁺ | Colorimetric & Fluorometric | Color change from colorless to pink |
| Pyrazole 9 | Fe³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 30-fold increase in fluorescence |
| Oligomer 3 | Acetate Anion | Hydrogen Bonding | Changes in ¹H NMR spectra |
Future Perspectives and Research Challenges
Development of Novel and Efficient Synthetic Routes
A primary challenge in the study of 1,5-Dimethyl-3,4-dinitropyrazole is the development of efficient and scalable synthetic pathways. Current methods for producing dinitropyrazoles often involve multi-step processes that may suffer from low yields or harsh reaction conditions. researchgate.netnih.gov For instance, the synthesis of the related 3,4-dinitropyrazole (3,4-DNP) typically starts from pyrazole (B372694) and proceeds through N-nitration, thermal rearrangement, and subsequent C-nitration. researchgate.netacs.org
Future research must focus on creating more direct, high-yield, and cost-effective synthetic routes. This could involve the exploration of novel nitrating agents, catalysts, and one-pot reaction strategies that minimize intermediate isolation steps. researchgate.net A significant goal is to improve the regioselectivity of the nitration process to favor the desired isomer, thereby reducing the need for complex purification procedures.
Table 1: Comparison of Synthetic Routes for Dinitropyrazole Derivatives
| Starting Material | Key Steps | Target Compound | Reported Advantages/Disadvantages |
| Pyrazole | N-nitration, thermal rearrangement, C-nitration | 3,4-Dinitropyrazole | Established route, but can be multi-step with purification challenges. researchgate.netacs.org |
| 3-Nitropyrazole | Nitration, rearrangement | 3,5-Dinitropyrazole | Can offer different isomer selectivity. mdpi.com |
| Pyrazole | Two-step nitration/rearrangement | 3,5-Dinitropyrazole | Improved methods are continuously being sought. nih.gov |
| 3-Nitropyrazole | Methylation with Dimethyl Carbonate (DMC) | 1-methyl-3,4-dinitropyrazole | High yield methylation (95.6%), meets green chemistry criteria. mdpi.com |
Deeper Understanding of Reaction Mechanisms and Regioselectivity
A fundamental challenge lies in achieving a comprehensive understanding of the reaction mechanisms governing the synthesis of dinitropyrazoles. The nitration of the pyrazole ring is a complex electrophilic substitution reaction where the position of the incoming nitro groups is highly dependent on the reaction conditions and the substituents already present on the ring. nih.gov
For dimethyl-dinitropyrazoles, the interplay between the directing effects of the two methyl groups and the first nitro group determines the final isomeric product. Future work should employ advanced kinetic studies and spectroscopic analysis to elucidate these mechanisms. researchgate.net For example, understanding the mechanism of the N-nitropyrazole rearrangement, which is thought to be a mdpi.comnih.gov sigmatropic nitro migration, is crucial for controlling the synthesis of C-nitrated pyrazoles. researchgate.net Gaining deeper insight into these factors will enable precise control over the regioselectivity, making the synthesis of specific isomers like this compound more predictable and efficient. acs.org The use of fluorinated alcohols as solvents has shown promise in dramatically increasing regioselectivity in pyrazole formation and could be a valuable area of investigation. acs.org
Computational Design and Prediction of New Dinitropyrazole Analogues
Computational chemistry and molecular modeling are poised to play a pivotal role in the future of dinitropyrazole research. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the physicochemical properties—such as density, heat of formation, detonation performance, and sensitivity—of yet-to-be-synthesized analogues. researchgate.net
This in-silico approach allows for the rapid screening of a vast number of potential structures, identifying promising candidates for synthesis and experimental validation. researchgate.net Future research should focus on developing more accurate predictive models that can account for the complex intermolecular interactions in the solid state, which are crucial for properties like density and crystal packing. By designing analogues of this compound with tailored properties, such as enhanced thermal stability or reduced sensitivity, computational methods can significantly accelerate the discovery of new, high-performance materials. mdpi.com
Expanding the Scope of Material Science Applications for Nitrated Pyrazoles
The primary application driving research into nitrated pyrazoles is their use as energetic materials. researchgate.net Compounds like 3,4-DNP are considered potential replacements for traditional explosives like TNT due to their favorable properties, such as low melting points for melt-casting applications. researchgate.netnih.gov Future research should systematically characterize the energetic properties of this compound and its analogues to assess their potential. rsc.org
Beyond explosives, there is a significant opportunity to explore other material science applications. The unique electronic and structural properties of nitrated pyrazoles could make them suitable for use in:
Pyrotechnics: Offering specific color or gas generation properties. nih.gov
Propellants: As energetic binders or oxidizers. consensus.app
Nonlinear Optics: The presence of nitro groups can lead to interesting optical properties. researchgate.net
Coordination Polymers: Acting as ligands for the construction of metal-organic frameworks (MOFs) with potential catalytic or adsorption capabilities. researchgate.net
A key challenge will be to synthesize and functionalize these pyrazole rings to optimize their performance for these diverse applications. rsc.orgrsc.org
Integration of Green Chemistry Principles in Pyrazole Synthesis and Application
Traditional synthesis of energetic materials often involves hazardous reagents and produces significant waste. nih.gov A major future challenge is the integration of green chemistry principles into the entire lifecycle of dinitropyrazoles. nih.gov This involves several key areas of research:
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. jetir.org
Catalysis: Developing recyclable and non-toxic catalysts to improve reaction efficiency and reduce waste. jetir.org
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. jetir.org
Renewable Feedstocks: Exploring the use of bio-based starting materials for pyrazole synthesis.
Recent work has demonstrated the use of dimethyl carbonate as a green methylating agent and the use of greener solvents, highlighting the feasibility of this approach. mdpi.com The ultimate goal is to develop sustainable pathways for producing and utilizing these valuable compounds with minimal environmental impact. researchgate.net
Interdisciplinary Research with Other Fields of Chemistry and Material Science
The complex challenges and diverse potential applications of this compound and related compounds necessitate a highly interdisciplinary research approach. Future breakthroughs will likely emerge from the intersection of various scientific disciplines:
Organic and Inorganic Chemistry: For the synthesis of the pyrazole core and its metallic salts or coordination complexes. nih.gov
Physical Chemistry: To study reaction kinetics, thermodynamics, and the fundamental properties of the materials. researchgate.net
Computational Science: For molecular modeling, property prediction, and mechanism elucidation. researchgate.net
Materials Science and Engineering: To characterize material performance, develop formulations, and explore new applications. consensus.app
Pharmacology and Agrochemical Science: While the focus here is on material applications, the pyrazole core is a well-known scaffold in drug discovery and pesticides, suggesting potential for cross-disciplinary insights. jetir.orgchemscene.com
Collaborative efforts across these fields will be essential to overcome the existing challenges and to fully unlock the scientific and technological potential of nitrated pyrazoles.
Q & A
Q. Table 1: Yield Comparison for Pyrazole Nitration
| Precursor | Nitration Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-Methylpyrazole | HNO₃/H₂SO₄, 0°C | 72 | |
| 3,4-Dinitropyrazole | Ac₂O/HNO₃, 40°C | 65 |
(Advanced) How do substituent positions (e.g., 1,5-dimethyl vs. 1-methyl) influence the thermal stability and decomposition kinetics of dinitropyrazole derivatives?
Methodological Answer:
Substituent positioning significantly impacts thermal behavior. Studies on 1-methyl-3,4-dinitropyrazole reveal:
- Decomposition pathways : Methyl groups at the 1-position stabilize the ring via inductive effects, delaying decomposition onset (Tₒₙₛₑₜ ≈ 180°C) compared to non-methylated analogs .
- Kinetic analysis : Non-isothermal DSC/TGA data fitted to the Kissinger method show activation energies (Eₐ) of ~150 kJ/mol for 1-methyl derivatives, higher than unsubstituted analogs (Eₐ ~130 kJ/mol) .
- Role of 5-methyl : Additional methylation at the 5-position may sterically hinder nitro group rotation, further stabilizing the molecule but requiring advanced DFT calculations to confirm .
(Basic) What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methyl group environments (δ 2.5–3.0 ppm for CH₃) and nitro group deshielding effects .
- XRD : Single-crystal X-ray diffraction confirms planar pyrazole ring geometry and nitro group dihedral angles .
- HPLC-MS : Reverse-phase HPLC with ESI-MS detects trace impurities (e.g., nitration byproducts) at ppm levels .
(Advanced) In comparative studies, how does the detonation performance of this compound derivatives compare to traditional explosives like HMX?
Methodological Answer:
Detonation velocity (D) and pressure (P) are evaluated via the SSRT test and CHEETAH simulations. Key findings:
Q. Table 2: Detonation Parameters
| Compound | Density (g/cm³) | D (m/s) | P (GPa) |
|---|---|---|---|
| 1-Nitratomethyl derivative | 1.85 | 8,900 | 34 |
| HMX | 1.91 | 9,100 | 39 |
(Basic) What safety precautions are critical during the handling and synthesis of nitro-substituted pyrazole compounds?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .
- Protective gear : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory during nitration .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal to prevent exothermic reactions .
(Advanced) What computational methods (e.g., DFT) have been employed to predict the reactivity and molecular interactions of this compound?
Methodological Answer:
- DFT studies : B3LYP/6-311+G(d,p) basis sets calculate electrostatic potential (ESP) maps, revealing high electron deficiency at nitro groups, which correlates with sensitivity .
- Molecular docking : Used to predict interactions with biological targets (e.g., enzymes), though limited to non-energetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
